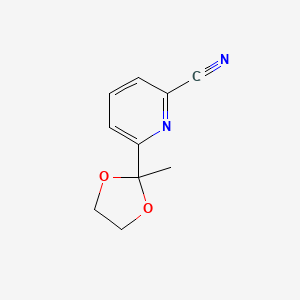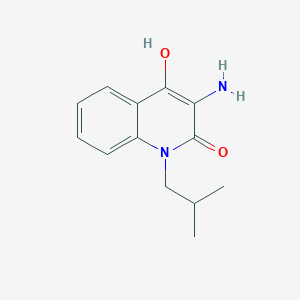
3-Amino-4-hydroxy-1-(2-methylpropyl)quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-hydroxy-1-(2-methylpropyl)quinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, may exhibit interesting pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-hydroxy-1-(2-methylpropyl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis may start with commercially available quinoline or its derivatives.
Functional Group Introduction: Introduction of amino and hydroxy groups at specific positions on the quinoline ring.
Alkylation: Introduction of the 2-methylpropyl group through alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalysts: Use of catalysts to improve reaction efficiency.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-hydroxy-1-(2-methylpropyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The amino group can be reduced to an amine.
Substitution: The amino and hydroxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a quinolinone derivative, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
3-Amino-4-hydroxy-1-(2-methylpropyl)quinolin-2(1H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biological studies.
Medicine: Possible pharmacological activities, such as antimicrobial or anticancer properties.
Industry: Use in the production of dyes, pigments, or other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-4-hydroxy-1-(2-methylpropyl)quinolin-2(1H)-one would depend on its specific biological target. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Interaction: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Intercalating into DNA and affecting replication or transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinolinic Acid: A neuroactive compound with a similar structure.
Uniqueness
3-Amino-4-hydroxy-1-(2-methylpropyl)quinolin-2(1H)-one is unique due to its specific functional groups and their positions on the quinoline ring. This uniqueness may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Propriétés
Numéro CAS |
184536-19-4 |
|---|---|
Formule moléculaire |
C13H16N2O2 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
3-amino-4-hydroxy-1-(2-methylpropyl)quinolin-2-one |
InChI |
InChI=1S/C13H16N2O2/c1-8(2)7-15-10-6-4-3-5-9(10)12(16)11(14)13(15)17/h3-6,8,16H,7,14H2,1-2H3 |
Clé InChI |
IVEYNHGSOVYWSX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C2=CC=CC=C2C(=C(C1=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


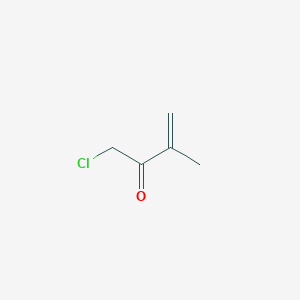
![Acetamide, N-[4-(3-hydroxy-5-oxohexyl)phenyl]-](/img/structure/B12561277.png)
![1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea](/img/structure/B12561279.png)

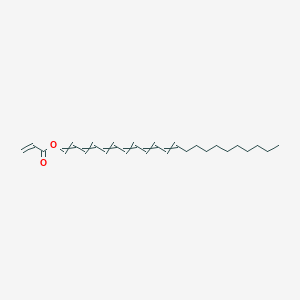
![7-(Dimethylamino)-4-[(dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B12561298.png)
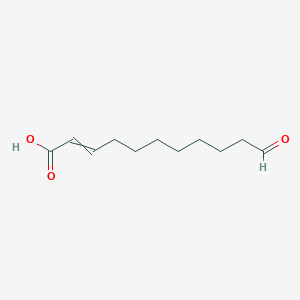



![Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]-](/img/structure/B12561361.png)

![2-(1-Ethenylcyclohexyl)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B12561377.png)
